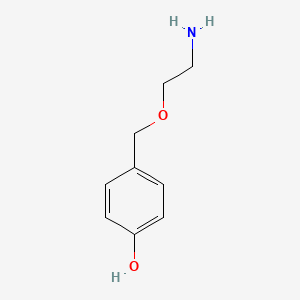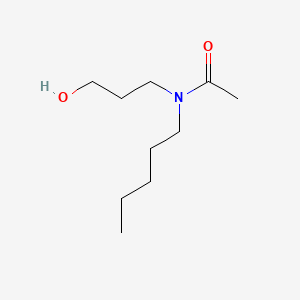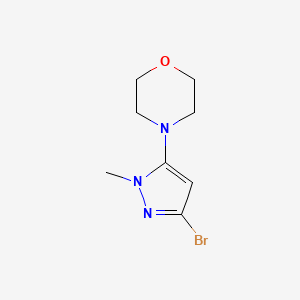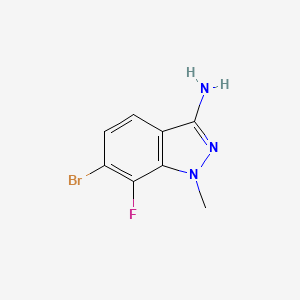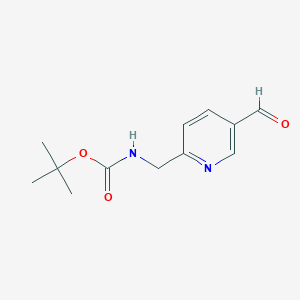
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 . It is known for its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound features a pyridine ring substituted with a formyl group and a tert-butyl carbamate group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, (5-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester can be reacted with a formylating agent in the presence of a palladium catalyst and a base such as TMEDA (N,N,N’,N’-Tetramethylethylenediamine) in tetrahydrofuran (THF) solvent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Carboxypyridin-2-yl)methyl)carbamate.
Reduction: 5-Hydroxymethylpyridin-2-yl)methyl)carbamate.
Substitution: Halogenated derivatives of the pyridine ring.
科学的研究の応用
Chemistry: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving pyridine derivatives. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is a key intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the development of new materials and catalysts .
作用機序
The mechanism of action of tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
類似化合物との比較
- tert-Butyl (5-bromopyridin-2-yl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl (6-formylpyridin-2-yl)carbamate
Comparison: tert-Butyl ((5-formylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, and industry .
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
tert-butyl N-[(5-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-7-10-5-4-9(8-15)6-13-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChIキー |
VAEPXTAEFYPMOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
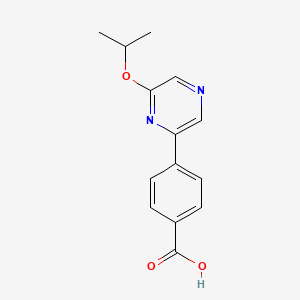
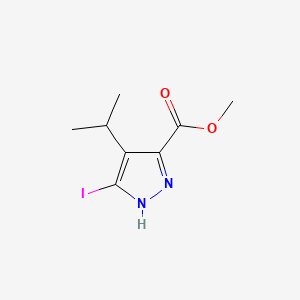
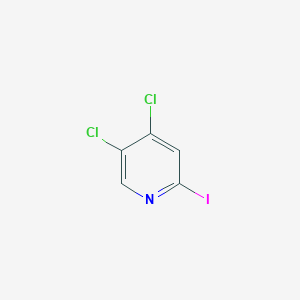
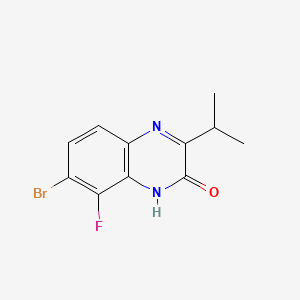
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
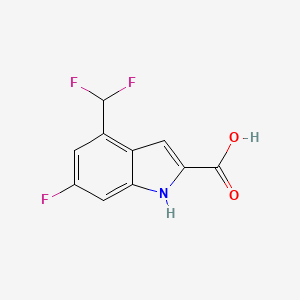
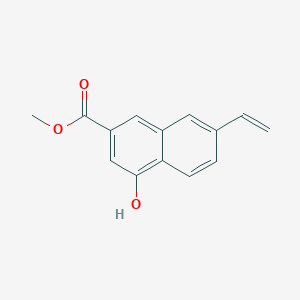
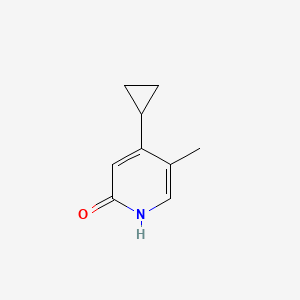
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)
